

Venoterpine Derivatives: A Comparative Analysis Based on Available Data

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Compound of Interest

Compound Name: Venoterpine

Cat. No.: B8261439

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For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a head-to-head comparison of **Venoterpine** derivatives. However, a comprehensive search of the current scientific literature reveals a significant gap in the research landscape. At present, there is no publicly available experimental data on the synthesis, pharmacological activity, or comparative performance of any **Venoterpine** derivatives.

The existing research predominantly focuses on the parent compound, **Venoterpine**, and relies heavily on in-silico (computational) studies to predict its physicochemical and pharmacokinetic properties, as well as its potential biological targets. This guide, therefore, summarizes the available computational data for **Venoterpine** to serve as a foundational reference until experimental data on its derivatives becomes available.

Physicochemical and Predicted Pharmacokinetic Properties of Venoterpine

Computational analyses, such as those using SwissADME, have been employed to forecast the drug-like characteristics of **Venoterpine**.^{[1][2][3]} These studies provide theoretical insights into its potential as a therapeutic agent.^{[1][2][3]} The table below summarizes these predicted properties.

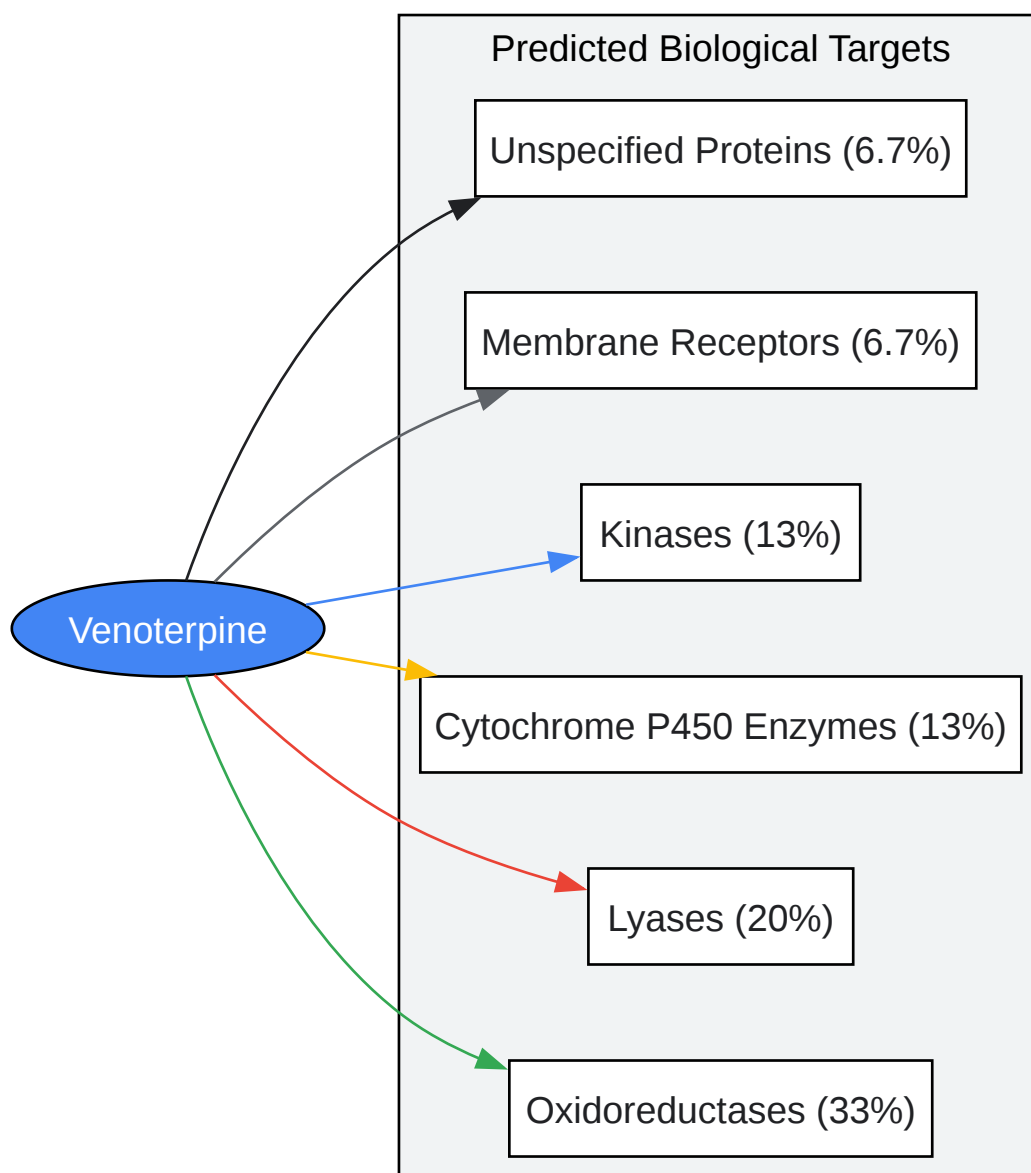
Property	Predicted Value	Significance in Drug Development
Physicochemical Properties		
Molecular Formula	C ₉ H ₁₁ NO	Defines the elemental composition of the molecule.
Molecular Weight	149.19 g/mol	Influences absorption, distribution, and metabolism.
Lipophilicity (LogP)	Good	Affects solubility, permeability, and plasma protein binding.
Water Solubility	Good	Crucial for formulation and absorption in the gastrointestinal tract.
Pharmacokinetic Properties (Predicted)		
Gastrointestinal Absorption	High	Indicates good potential for oral bioavailability.
Blood-Brain Barrier Permeant	Yes	Suggests the potential for activity within the central nervous system.
P-glycoprotein (P-gp) Substrate	No	Reduced likelihood of efflux from target cells, potentially increasing efficacy.
Cytochrome P450 (CYP) Inhibition	No inhibition of major isoforms	Lower potential for drug-drug interactions.
Druglikeness		
Lipinski's Rule of Five	Adherent	Suggests the compound has properties that would make it a likely orally active drug in humans.

Predicted Biological Targets of Venoterpine

In-silico target prediction studies have identified several potential biological targets for **Venoterpine**, suggesting its possible mechanisms of action.^{[1][2][3]} It is important to note that these are computational predictions and require experimental validation. The primary predicted targets include:

- Oxidoreductases (33%)
- Lyases (20%)
- Cytochrome P450 Enzymes (13%)
- Kinases (13%)
- Membrane Receptors (6.7%)
- Unspecified Proteins (6.7%)

The following diagram illustrates the predicted biological targets of **Venoterpine**.



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Predicted biological targets of **Venoterpine**.

Experimental Protocols

As there is no experimental data available for **Venoterpine** derivatives, this guide cannot provide detailed experimental methodologies. The computational studies referenced utilized established in-silico methods:

- Density Functional Theory (DFT) Calculations: Performed at the B3LYP level with a 6-311G** basis set to determine electronic properties.[1][2]
- ADME (Absorption, Distribution, Metabolism, and Excretion) Profiling: Conducted using the SwissADME web tool to predict pharmacokinetic properties and drug-likeness.[1][2][3]
- Target Prediction: Utilized in-silico tools to identify probable biological targets.[1][2]

Conclusion and Future Directions

While computational studies suggest that **Venoterpine** possesses favorable drug-like properties, the absence of experimental data on its derivatives significantly limits any comparative analysis. The synthesis and pharmacological evaluation of **Venoterpine** derivatives are critical next steps to explore the therapeutic potential of this class of compounds. Future research should focus on:

- Synthesis of a library of **Venoterpine** derivatives to explore structure-activity relationships.
- In vitro and in vivo experimental validation of the predicted biological activities and pharmacokinetic properties.
- Head-to-head comparative studies of newly synthesized derivatives against the parent compound, **Venoterpine**.

This foundational data will be essential for advancing our understanding of **Venoterpine** and its potential applications in drug discovery and development.

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